molecular formula C10H7N3O B14005542 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile CAS No. 36783-02-5

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile

Cat. No.: B14005542
CAS No.: 36783-02-5
M. Wt: 185.18 g/mol
InChI Key: IARUBKVHIIBDEN-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a phenyl group and a nitrile group attached to the pyrazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free and acid or base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group or the pyrazole ring.

    Substitution: The phenyl group and other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

36783-02-5

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2

InChI Key

IARUBKVHIIBDEN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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